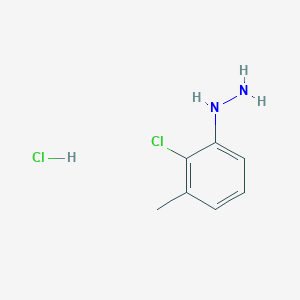![molecular formula C26H25N3O5 B2615620 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 896376-82-2](/img/no-structure.png)
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EPI-001 and has been found to exhibit promising results in the field of cancer research. In
Applications De Recherche Scientifique
Metabolic Pathways and Metabolites
A study on Almorexant , a tetrahydroisoquinoline derivative and a dual orexin receptor antagonist, explored its metabolic pathways in humans. It was found that Almorexant undergoes extensive metabolism with the identification of numerous metabolites, highlighting the complexity of studying drug metabolism and elimination pathways in humans (Dingemanse et al., 2013).
Probing Oxidative Stress
Research involving Paracetamol (acetaminophen) examined its metabolites as potential indicators of oxidative stress. This novel approach to understanding oxidative stress mechanisms in humans showcases how commonly used drugs can serve as probes in scientific studies to elucidate underlying biological processes (Trettin et al., 2014).
Evaluating Tumor Proliferation
The utilization of 18F-ISO-1 , a cellular proliferative marker, in PET imaging to assess tumor proliferation in patients with malignant neoplasms exemplifies the application of novel compounds in diagnostic imaging and oncology research (Dehdashti et al., 2013).
Pharmacokinetics in Special Populations
A pharmacokinetic study of Intravenous Paracetamol in elderly patients emphasized the significance of understanding how aging affects drug metabolism and distribution, underscoring the need for age-specific dosing guidelines to optimize therapeutic outcomes (Liukas et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide' involves the synthesis of the intermediate 3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazoline, which is then reacted with N-(4-ethylphenyl)acetamide to obtain the final product.", "Starting Materials": [ "3,5-dimethoxyaniline", "ethyl acetoacetate", "phosphorus oxychloride", "4-ethylphenylamine", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "chloroacetyl chloride" ], "Reaction": [ "Step 1: Synthesis of 3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazoline", "a. Dissolve 3,5-dimethoxyaniline (1.0 g) in acetic acid (10 mL) and cool the solution to 0°C.", "b. Slowly add phosphorus oxychloride (1.2 mL) to the solution while stirring.", "c. Heat the reaction mixture at 80°C for 2 hours.", "d. Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).", "e. Collect the precipitate by filtration and wash it with water to obtain 3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazoline (1.2 g, 85% yield).", "Step 2: Synthesis of 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide", "a. Dissolve 3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazoline (0.5 g) and N-(4-ethylphenyl)acetamide (0.6 g) in chloroform (10 mL).", "b. Add sodium bicarbonate (0.5 g) to the solution and stir it for 30 minutes.", "c. Add chloroacetyl chloride (0.6 mL) dropwise to the solution while stirring.", "d. Stir the reaction mixture at room temperature for 2 hours.", "e. Pour the reaction mixture into ice-cold water (50 mL) and collect the precipitate by filtration.", "f. Wash the precipitate with water and recrystallize it from ethanol to obtain the final product (0.6 g, 60% yield)." ] } | |
Numéro CAS |
896376-82-2 |
Nom du produit |
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide |
Formule moléculaire |
C26H25N3O5 |
Poids moléculaire |
459.502 |
Nom IUPAC |
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O5/c1-4-17-9-11-18(12-10-17)27-24(30)16-28-23-8-6-5-7-22(23)25(31)29(26(28)32)19-13-20(33-2)15-21(14-19)34-3/h5-15H,4,16H2,1-3H3,(H,27,30) |
Clé InChI |
YCBTVWQELCYHSA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2615537.png)
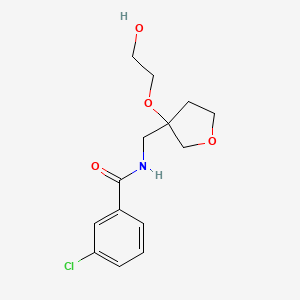
![Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2615542.png)
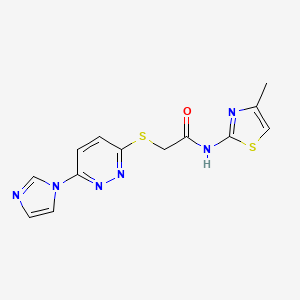

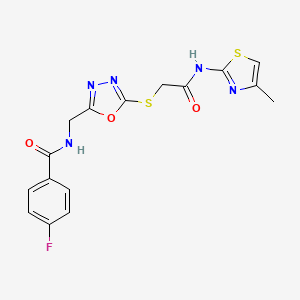
![2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B2615551.png)
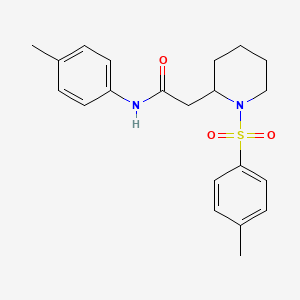
![2-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2615553.png)
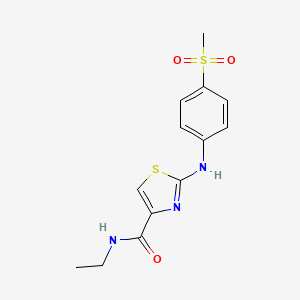
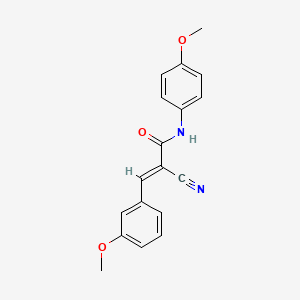
![2-Ethoxy-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2615559.png)
